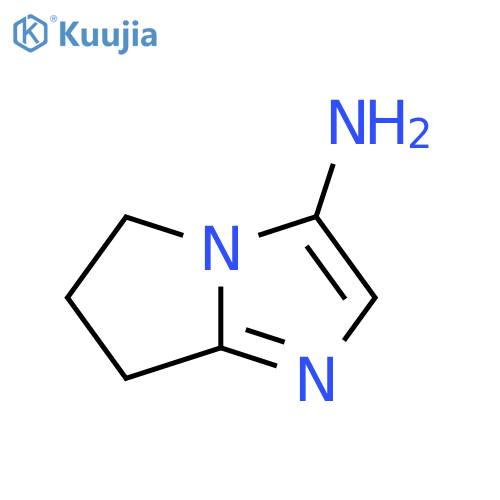Cas no 1507681-94-8 (5H,6H,7H-pyrrolo1,2-aimidazol-3-amine)

1507681-94-8 structure
商品名:5H,6H,7H-pyrrolo1,2-aimidazol-3-amine
CAS番号:1507681-94-8
MF:C6H9N3
メガワット:123.155760526657
MDL:MFCD26938362
CID:5617945
PubChem ID:98760204
5H,6H,7H-pyrrolo1,2-aimidazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 5H-Pyrrolo[1,2-a]imidazol-3-amine, 6,7-dihydro-
- 5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine
- 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylamine
- 1507681-94-8
- EN300-2944377
- 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine
- 5H,6H,7H-pyrrolo1,2-aimidazol-3-amine
-
- MDL: MFCD26938362
- インチ: 1S/C6H9N3/c7-5-4-8-6-2-1-3-9(5)6/h4H,1-3,7H2
- InChIKey: OWZUESWAMPZZOV-UHFFFAOYSA-N
- ほほえんだ: N12C(=CN=C1CCC2)N
計算された属性
- せいみつぶんしりょう: 123.079647300g/mol
- どういたいしつりょう: 123.079647300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 115
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 43.8Ų
じっけんとくせい
- 密度みつど: 1.46±0.1 g/cm3(Predicted)
- ふってん: 371.8±15.0 °C(Predicted)
- 酸性度係数(pKa): 8.43±0.20(Predicted)
5H,6H,7H-pyrrolo1,2-aimidazol-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2944377-1g |
5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine |
1507681-94-8 | 1g |
$1100.0 | 2023-09-06 | ||
| Enamine | EN300-2944377-0.25g |
5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine |
1507681-94-8 | 95.0% | 0.25g |
$828.0 | 2025-03-19 | |
| Enamine | EN300-2944377-10g |
5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine |
1507681-94-8 | 10g |
$4729.0 | 2023-09-06 | ||
| Enamine | EN300-2944377-0.1g |
5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine |
1507681-94-8 | 95.0% | 0.1g |
$792.0 | 2025-03-19 | |
| Enamine | EN300-2944377-0.05g |
5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine |
1507681-94-8 | 95.0% | 0.05g |
$756.0 | 2025-03-19 | |
| Enamine | EN300-2944377-0.5g |
5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine |
1507681-94-8 | 95.0% | 0.5g |
$864.0 | 2025-03-19 | |
| Enamine | EN300-2944377-1.0g |
5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine |
1507681-94-8 | 95.0% | 1.0g |
$900.0 | 2025-03-19 | |
| Enamine | EN300-2944377-2.5g |
5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine |
1507681-94-8 | 95.0% | 2.5g |
$1763.0 | 2025-03-19 | |
| Enamine | EN300-2944377-5.0g |
5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine |
1507681-94-8 | 95.0% | 5.0g |
$2608.0 | 2025-03-19 | |
| Enamine | EN300-2944377-10.0g |
5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine |
1507681-94-8 | 95.0% | 10.0g |
$3868.0 | 2025-03-19 |
5H,6H,7H-pyrrolo1,2-aimidazol-3-amine 関連文献
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
1507681-94-8 (5H,6H,7H-pyrrolo1,2-aimidazol-3-amine) 関連製品
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
